molecular formula C15H21N5O B8487177 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Cat. No.: B8487177
M. Wt: 287.36 g/mol
InChI Key: FJIVGKFVGCGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines.

Preparation Methods

The synthesis of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Substitution reactions:

    Piperidine ring formation: The piperidine ring is formed and subsequently functionalized with the ethanone group.

Industrial production methods often involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :

    Tofacitinib: A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

    Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.

    Baricitinib: A JAK inhibitor used for the treatment of moderate to severe rheumatoid arthritis.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain protein kinases, potentially offering advantages in terms of efficacy and safety over other inhibitors .

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18)

InChI Key

FJIVGKFVGCGMFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Method C (0.03 grams, 0.114 mmol) dissolved in 5 mL of 10:1 dichloromethane/pyridine was added (0.018 grams, 0.228 mmol) of acetylchloride and the resulting mixture stirred at room temperature for 18 hours. The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3). The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate and concentrated to dryness in vacuo. The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane) affording 0.005 mg (15%) of the title compound as a colorless oil. LRMS: 288.1 (M+1).
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Yield
15%

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